molecular formula C14H21N B13213562 3-Methyl-5-(2-methylcyclohexyl)aniline

3-Methyl-5-(2-methylcyclohexyl)aniline

Cat. No.: B13213562
M. Wt: 203.32 g/mol
InChI Key: MLXDJGUJVNJHSE-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylcyclohexyl)aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This particular compound features a methyl group at the third position and a 2-methylcyclohexyl group at the fifth position of the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nitration of the corresponding aromatic compound followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(2-methylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and sulfuric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

3-Methyl-5-(2-methylcyclohexyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    3-Methylaniline: An aniline derivative with a single methyl group at the third position.

    5-Methyl-2-cyclohexylaniline: An aniline derivative with a methyl group at the fifth position and a cyclohexyl group at the second position.

    2-Methyl-5-cyclohexylaniline: An aniline derivative with a methyl group at the second position and a cyclohexyl group at the fifth position.

Uniqueness: 3-Methyl-5-(2-methylcyclohexyl)aniline is unique due to the specific positioning of the methyl and 2-methylcyclohexyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-methyl-5-(2-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-7-12(9-13(15)8-10)14-6-4-3-5-11(14)2/h7-9,11,14H,3-6,15H2,1-2H3

InChI Key

MLXDJGUJVNJHSE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=CC(=CC(=C2)C)N

Origin of Product

United States

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